4-Hydroxypyridine 1-oxide

Overview

Description

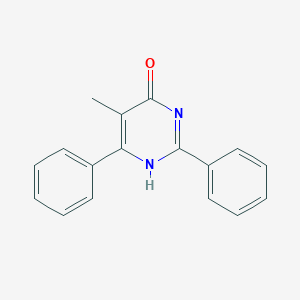

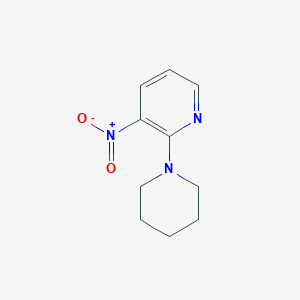

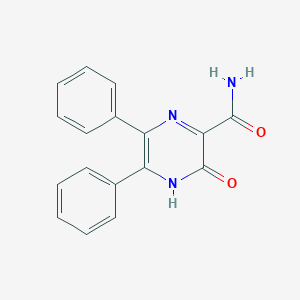

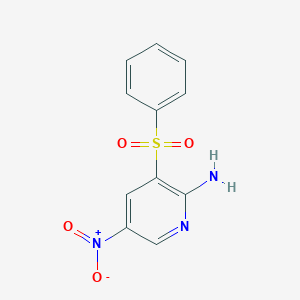

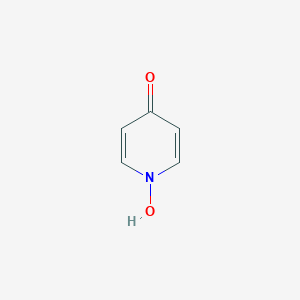

4-Hydroxypyridine 1-oxide is a heterocyclic organic compound with the molecular formula C5H5NO2 It is characterized by a pyridine ring substituted with a hydroxyl group at the fourth position and an oxide group at the nitrogen atom

Mechanism of Action

Biochemical Pathways

The biochemical pathway affected by 4-Hydroxypyridine 1-oxide involves the hydroxylation of 4-Hydroxypyridine to form 3,4-Dihydroxypyridine, which undergoes meta cleavage . The enzymes involved in this pathway are flavin-dependent monooxygenase (KpiA) and a hypothetical amidohydrolase (KpiC) . The product of the monooxygenase reaction is identified as 3,4-dihydroxypyridine, and a subsequent oxidative opening of the ring is performed by KpiC .

Pharmacokinetics

1 g/mol) and structure suggest that it may have good bioavailability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound was used as a model to study the natural photodegradation of representative aquatic environmental contaminants This suggests that light exposure may influence the compound’s stability and action

Biochemical Analysis

Biochemical Properties

It is known that the initial hydroxylation of 4-Hydroxypyridine is catalyzed by a flavin-dependent monooxygenase . The product of this reaction is identified as 3,4-dihydroxypyridine .

Cellular Effects

Some pyrimidine derivatives containing the 4-hydroxypiperidine group have shown antiproliferative activity against human tumor cell lines .

Molecular Mechanism

The molecular mechanism of 4-Hydroxypyridine 1-oxide involves the hydroxylation of 4-Hydroxypyridine to form 3,4-dihydroxypyridine, which undergoes meta cleavage . The 3-(N-Formyl)-formiminopyruvate formed in this reaction is further converted by KpiB hydrolase to 3-formylpyruvate .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the degradation of 4-Hydroxypyridine in Arthrobacter sp. IN13 was analyzed at genetic and biochemical levels .

Metabolic Pathways

The metabolic pathway of this compound involves the hydroxylation of 4-Hydroxypyridine to form 3,4-dihydroxypyridine, which undergoes meta cleavage . The 3-(N-Formyl)-formiminopyruvate formed in this reaction is further converted by KpiB hydrolase to 3-formylpyruvate .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxypyridine 1-oxide can be synthesized through several methods. One common method involves the oxidation of 4-hydroxypyridine using hydrogen peroxide in the presence of acetic acid. Another method includes the reaction of 1,4’-bipyridinium chloride 1’-oxide with ethenetetracarbonitrile .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of potassium hydroxide at elevated temperatures. The reaction is carried out at around 40°C for approximately 4 hours to achieve a high yield .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form different derivatives.

Reduction: The compound can be reduced to 4-hydroxypyridine.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and acetic acid are commonly used.

Reduction: Reducing agents such as sodium borohydride can be employed.

Substitution: Reagents like sulfuryl chloride and phosphoryl chloride are used under specific conditions.

Major Products Formed:

Oxidation: Formation of various oxidized derivatives.

Reduction: Conversion to 4-hydroxypyridine.

Substitution: Formation of substituted pyridine derivatives such as 3,4-dichloropyridine.

Scientific Research Applications

4-Hydroxypyridine 1-oxide has garnered significant interest in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic applications, including its role in drug development.

Industry: Utilized in the synthesis of various industrial chemicals and materials.

Comparison with Similar Compounds

4-Hydroxypyridine: Similar in structure but lacks the oxide group.

2-Hydroxypyridine: Differently substituted pyridine with hydroxyl group at the second position.

3-Hydroxypyridine: Hydroxyl group at the third position.

4-Aminopyridine: Contains an amino group instead of a hydroxyl group at the fourth position.

Uniqueness: 4-Hydroxypyridine 1-oxide is unique due to the presence of both hydroxyl and oxide groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and its role in various scientific fields make it a compound of significant interest.

Properties

IUPAC Name |

1-hydroxypyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-5-1-3-6(8)4-2-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDOCXYTOYFYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60900991 | |

| Record name | NoName_38 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60900991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6890-62-6 | |

| Record name | 4-Hydroxypyridine 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyridin-4-ol 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 4-Hydroxypyridine 1-oxide as identified in the research?

A1: The research highlights the potential of this compound as a lead compound for developing new anti-leukemia drugs. Molecular docking studies demonstrated that this compound exhibits specificity towards the survivin protein. [] Survivin is known to play a crucial role in inhibiting apoptosis (programmed cell death) and promoting cell proliferation, making it a relevant target for cancer therapy. Therefore, the ability of this compound to interact with survivin suggests its potential to interfere with cancer cell survival and proliferation.

Q2: How is this compound synthesized?

A2: Directly reacting 4-hydroxypyridine with chloroacetic acid or ethyl diazoacetate proves ineffective in synthesizing 4-Pyridoxyacetic acid, only producing N-(4-pyridonyl) acetate or its ester. [] The successful synthesis involves a multi-step process:

Q3: What other biological activities have been explored for Nyctanthes arbor-tristis flower extracts, where this compound was identified as a potential active compound?

A3: Aside from the anti-proliferative activity against leukemia cells, Nyctanthes arbor-tristis flower extracts, particularly the hexane and ethyl acetate fractions, demonstrated potential for anti-obesity and antidiabetic effects. [] These fractions showed significant inhibition of 3T3-L1 cell differentiation, a model for studying adipogenesis (fat cell development). Additionally, both the crude extract and the fractions exhibited a dose-dependent increase in glucose uptake and α-amylase inhibitory activity, suggesting potential for managing blood sugar levels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.